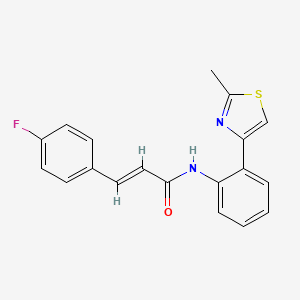
(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a synthetic molecule that appears to be designed for biological activity, potentially in the realm of antitumor properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, structure, and biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a suitable amide or isocyanate precursor. For instance, the synthesis of related acrylamides involves a one-pot reaction of an acetamide with substituted isothiocyanates and methyl iodide in the presence of a basic catalyst such as potassium hydroxide in DMF . This suggests that the synthesis of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide could potentially follow a similar pathway, starting with a fluorinated acetamide or isocyanate and then introducing the thiazolyl and phenyl substituents through appropriate reactions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as X-ray crystallography, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods provide detailed information about the stereochemistry and the overall molecular conformation. For the compound , similar analytical techniques would likely be employed to ascertain the molecular geometry, confirm the E-configuration of the double bond, and identify the positions of the substituents on the aromatic rings.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The acrylamide moiety itself can undergo polymerization reactions, while the substituted amino group might be involved in further synthetic transformations or interactions with biological targets. The fluorine atom on the phenyl ring could influence the reactivity and electronic properties of the molecule, potentially affecting its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 2-methylthiazolyl and fluorophenyl groups would affect these properties. For instance, the fluorine atom could enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes . The thiazolyl group might contribute to the molecule's binding affinity for certain biological targets, given that heterocyclic compounds are often found in drugs that interact with enzymes and receptors.
Scientific Research Applications
Self-Assembled Aggregates and Recognition Applications
- Hydrophilic Compound Recognition : Research demonstrates that self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous to organic media. This suggests applications in chemical separations and purification processes (Sawada et al., 2000).
Protein Interaction Studies
- Protein Fluorescence Quenching : Acrylamide serves as an efficient quencher of tryptophanyl fluorescence, offering a method to investigate protein structure, conformational changes, and interactions. This approach is valuable for studying protein dynamics and drug-protein interactions (Eftink & Ghiron, 1976).
Polymer Chemistry and Chiral Recognition
- Chiral Polymer Synthesis : The synthesis of enantiopure acrylamide derivatives and their polymerization highlights the importance of acrylamide in creating optically active polymers. These materials have applications in chiral recognition, potentially useful in pharmaceutical ingredient separation (Lu et al., 2010).
Antimicrobial Applications
- Antimicrobial Polyacrylamides : Polycyclic chalcone-containing polyacrylamides have been synthesized and shown to exhibit antimicrobial activities against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Boopathy et al., 2017).
Radiopharmaceutical Synthesis
- EGFR Targeting Agents : Acrylamido-quinazoline derivatives substituted at the 6-position have been developed for binding to the EGFR ATP binding domain, serving as potential EGFR targeting agents in PET imaging. This illustrates the role of acrylamide derivatives in the development of diagnostic tools (Vasdev et al., 2004).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-13-21-18(12-24-13)16-4-2-3-5-17(16)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWJMLHRRZZHW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

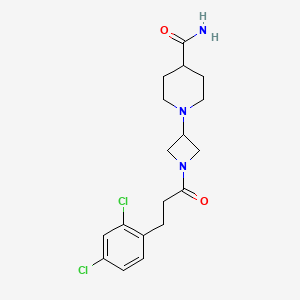
![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
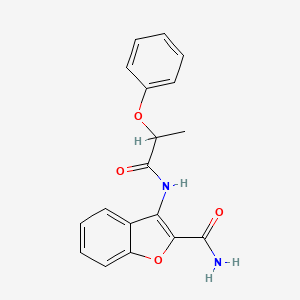
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
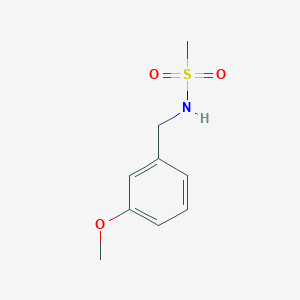
![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

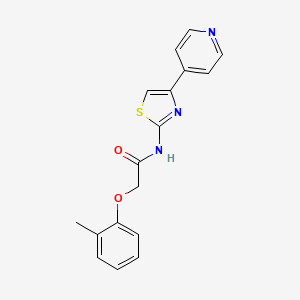
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)
